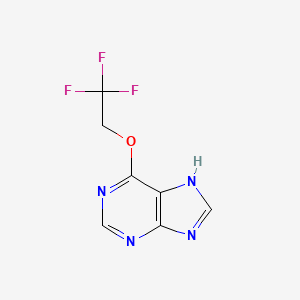Purine, 6-(2,2,2-trifluoroethoxy)-
CAS No.: 73972-56-2
Cat. No.: VC17967738
Molecular Formula: C7H5F3N4O
Molecular Weight: 218.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73972-56-2 |
|---|---|
| Molecular Formula | C7H5F3N4O |
| Molecular Weight | 218.14 g/mol |
| IUPAC Name | 6-(2,2,2-trifluoroethoxy)-7H-purine |
| Standard InChI | InChI=1S/C7H5F3N4O/c8-7(9,10)1-15-6-4-5(12-2-11-4)13-3-14-6/h2-3H,1H2,(H,11,12,13,14) |
| Standard InChI Key | DIWYLTCCAAMWNB-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC2=C(N1)C(=NC=N2)OCC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Purine, 6-(2,2,2-trifluoroethoxy)-, belongs to the class of fluorinated purines, which are heterocyclic aromatic compounds featuring a fused pyrimidine-imidazole ring system. The substitution of a trifluoroethoxy group (-OCH2CF3) at the 6-position introduces significant electronic and steric effects. The molecular formula of this compound is C₉H₆F₃N₅O, with a molecular weight of 257.17 g/mol. Its structure can be represented by the SMILES notation C1=NC2=C(N1)C(=O)N=C(N2)OCC(F)(F)F, highlighting the trifluoroethoxy substituent .
The trifluoroethoxy group is known to enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, a property observed in related compounds such as 6-(2,2,2-trifluoroethoxy)pyridin-3-amine . X-ray crystallography studies of analogous fluorinated purines suggest that the trifluoroethoxy group adopts a gauche conformation, minimizing steric clashes while maximizing electronic interactions with adjacent functional groups.
Synthesis and Manufacturing
The synthesis of Purine, 6-(2,2,2-trifluoroethoxy)-, likely follows methodologies established for analogous fluorinated heterocycles. A plausible route involves nucleophilic substitution at the 6-position of a purine precursor. For example, 6-chloropurine could react with 2,2,2-trifluoroethanol under basic conditions to yield the target compound:
This method mirrors the synthesis of 6-(2,2,2-trifluoroethoxy)pyridin-3-amine, where potassium carbonate was used as a base to facilitate the substitution . Alternative approaches may involve Mitsunobu reactions or transition-metal-catalyzed couplings, though these remain speculative without direct experimental data.
Table 1: Comparative Synthesis Parameters for Fluorinated Heterocycles
Physicochemical Properties
The trifluoroethoxy group imparts distinct physicochemical properties to the purine scaffold. Key parameters include:
-
LogP (octanol-water): Estimated at 1.59 using XLOGP3, indicating moderate lipophilicity .
-
Solubility: Predicted solubility in water is 1.18 mg/mL (ESOL model), classifying it as sparingly soluble .
-
Thermal Stability: Fluorinated ethers like 1-(2,2,2-trifluoroethoxy)-2-ethoxyethane exhibit decomposition temperatures above 200°C, suggesting similar stability for Purine, 6-(2,2,2-trifluoroethoxy)-.
The compound’s molar refractivity (40.13) and polar surface area (48.14 Ų) align with values observed for bioactive molecules capable of crossing the blood-brain barrier .
| Property | Value | Method |
|---|---|---|
| GI Absorption | High | BOILED-Egg |
| BBB Permeability | Yes | SwissADME |
| CYP Inhibition | Low (CYP1A2, CYP2C19) | PreADMET |
| Ames Mutagenicity | Negative | ADMETlab |
| Hazard Class | Packing Group | Shipping Cost (USD) |
|---|---|---|
| 6.1 | III | 150+ (International) |
Applications in Research and Industry
The compound’s primary applications are hypothesized based on its fluorinated architecture:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume